molecular formula C14H22N2O B3742857 1-ethyl-4-[(2-methoxyphenyl)methyl]piperazine

1-ethyl-4-[(2-methoxyphenyl)methyl]piperazine

Cat. No.: B3742857
M. Wt: 234.34 g/mol
InChI Key: XNJLANMBXJZIEH-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(2-methoxyphenyl)methyl]piperazine is a compound belonging to the piperazine class of chemicals. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl group and a 2-methoxyphenylmethyl group attached to the piperazine ring. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.

Preparation Methods

The synthesis of 1-ethyl-4-[(2-methoxyphenyl)methyl]piperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-ethylpiperazine with 2-methoxybenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

1-Ethyl-4-[(2-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the piperazine ring or the aromatic ring, leading to the formation of different reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring. Common reagents for these reactions include halogens, sulfonates, and other electrophiles.

Scientific Research Applications

1-Ethyl-4-[(2-methoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential use in pharmaceuticals. They are investigated for their effects on the central nervous system, cardiovascular system, and other physiological processes.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors, enzymes, or other proteins, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-Ethyl-4-[(2-methoxyphenyl)methyl]piperazine can be compared with other piperazine derivatives such as:

    1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    1-(2-Methoxyphenyl)piperazine: Similar in structure but lacks the ethyl group, leading to different biological activities.

    1-(3-Chlorophenyl)piperazine: Used in research for its psychoactive effects and potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives .

Properties

IUPAC Name

1-ethyl-4-[(2-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-3-15-8-10-16(11-9-15)12-13-6-4-5-7-14(13)17-2/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJLANMBXJZIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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